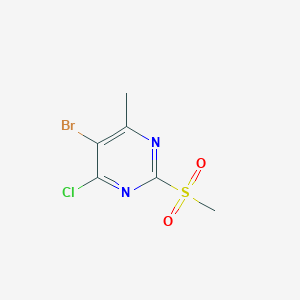
6-Chloropyridazine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyridazine-3-carbothioamide is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a carbothioamide group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-carbothioamide typically involves the chlorination of pyridazine derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of 6-chloropyridazine with thiourea under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent thiourea reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Applications De Recherche Scientifique
6-Chloropyridazine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-Chloropyridazine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
- 6-Chloropyridazine-3-carboxamide
- 6-Chloropyridazine-3-carboxylic acid
- 6-Chloropyridazine-3-carboxylate
Comparison: 6-Chloropyridazine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 6-Chloropyridazine-3-carboxamide and 6-Chloropyridazine-3-carboxylic acid, the carbothioamide group enhances its potential as a pharmacological agent and its reactivity in chemical synthesis.
Propriétés
Formule moléculaire |
C5H4ClN3S |
|---|---|
Poids moléculaire |
173.62 g/mol |
Nom IUPAC |
6-chloropyridazine-3-carbothioamide |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) |
Clé InChI |
JBRDBCWYOSPMSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1C(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)










![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)


